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  • Product: Ethyl 3-formylbenzofuran-2-carboxylate
  • CAS: 38281-60-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization, Synthesis, and Applications of Ethyl 3-formylbenzofuran-2-carboxylate (CAS: 38281-60-6)

Executive Summary Ethyl 3-formylbenzofuran-2-carboxylate is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and advanced materials synthesis. The presence of both a formyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-formylbenzofuran-2-carboxylate is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and advanced materials synthesis. The presence of both a formyl group and an ester functionality on the rigid benzofuran scaffold provides orthogonal reactivity sites, making it an ideal intermediate for complex molecular architectures. This whitepaper details its physicochemical properties, standardized synthetic protocols, and its mechanistic role in drug discovery, specifically focusing on its utility in developing acetylcholinesterase (AChE) inhibitors[1].

Chemical Identity and Physicochemical Profiling

Accurate identification and structural validation are the foundational steps in any synthetic workflow. The target compound, Ethyl 3-formylbenzofuran-2-carboxylate, is universally indexed under CAS Number 38281-60-6 [2].

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 3-formylbenzofuran-2-carboxylate
CAS Registry Number 38281-60-6
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
MDL Number MFCD18324677
SMILES String CCOC(=O)c1oc2c(c1C=O)cccc2
Structural Features Benzofuran core, C2-ethyl ester, C3-aldehyde

Table 1: Physicochemical and registry data for Ethyl 3-formylbenzofuran-2-carboxylate[2][3].

Mechanistic Significance of the Benzofuran Scaffold

The benzofuran ring system is a privileged scaffold in pharmacology. The strategic placement of the formyl group at the C3 position and the carboxylate at the C2 position creates a highly electrophilic center adjacent to a stabilizing aromatic system.

Causality in Experimental Design: When designing AChE inhibitors for neurodegenerative diseases like Alzheimer's, the benzofuran core effectively mimics the spatial geometry of endogenous substrates[1]. The C3-formyl group serves as a reactive handle to introduce amine or hydrazone derivatives via reductive amination or condensation. These modifications enhance binding affinity to the peripheral anionic site (PAS) of the AChE enzyme, driven by π−π stacking interactions between the benzofuran core and aromatic residues (e.g., Trp286) in the enzyme's active site gorge.

Standardized Synthetic Methodology

The synthesis of ethyl 3-formylbenzofuran-2-carboxylate typically relies on the Vilsmeier-Haack formylation of ethyl benzofuran-2-carboxylate[3]. This protocol is designed as a self-validating system: the progression of the reaction can be visually and analytically tracked via the disappearance of the starting material and the emergence of the highly conjugated aldehyde product.

Step-by-Step Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation (Vilsmeier Complex):

    • Action: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0°C under an inert argon atmosphere. Dropwise add phosphorus oxychloride (POCl₃, 1.5 equiv).

    • Causality: The low temperature prevents the explosive decomposition of the highly electrophilic chloroiminium ion (Vilsmeier reagent) formed during this exothermic reaction.

  • Substrate Addition:

    • Action: Dissolve ethyl benzofuran-2-carboxylate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Electrophilic Aromatic Substitution:

    • Action: Gradually heat the reaction mixture to 70°C and stir for 4–6 hours.

    • Causality: The C3 position of the benzofuran ring is the most nucleophilic site. Heating provides the necessary activation energy to overcome the aromatic stabilization, allowing the chloroiminium ion to attack the C3 carbon.

  • Quenching and Hydrolysis:

    • Action: Pour the cooled reaction mixture over crushed ice containing sodium acetate (NaOAc).

    • Causality: NaOAc acts as a mild base to neutralize the generated HCl and facilitates the hydrolysis of the intermediate iminium salt into the final formyl group without hydrolyzing the C2-ethyl ester.

  • Extraction and Purification:

    • Action: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow A Precursor: Ethyl benzofuran-2-carboxylate C Formylation Reaction (70°C, 4-6h) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Quenching & Hydrolysis (Ice-water + NaOAc) C->D E Extraction & Purification (EtOAc / Column Chromatography) D->E F Target Compound: Ethyl 3-formylbenzofuran-2-carboxylate CAS: 38281-60-6 E->F

Figure 1: Step-by-step synthetic workflow for the Vilsmeier-Haack formylation yielding CAS 38281-60-6.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation.

  • TLC Monitoring: The appearance of a new, lower-Rf spot (due to the polar aldehyde group) under UV light (254 nm) confirms reaction progression.

  • 1H NMR Spectroscopy: The definitive hallmark of successful formylation is the appearance of a sharp singlet integrating to 1H at approximately δ 10.5 ppm, corresponding to the aldehydic proton.

  • IR Spectroscopy: A strong absorption band near 1690 cm⁻¹ confirms the presence of the conjugated formyl carbonyl, distinct from the ester carbonyl peak (~1720 cm⁻¹).

References

  • MolAid. "3-Hydroxymethyl-coumarin-2-carbonsaeureaethylester - CAS号...". Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Ethyl 3-formylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 3-formylbenzofuran-2-carboxylate, a key heterocyclic intermediate. We will delve into its st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-formylbenzofuran-2-carboxylate, a key heterocyclic intermediate. We will delve into its structural characteristics, spectroscopic signature, and a detailed, field-proven synthesis protocol. This document is designed to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this versatile building block in their research and development endeavors.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] The inherent biological activities of the benzofuran core, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have made it a privileged scaffold in medicinal chemistry.[1][2] Ethyl 3-formylbenzofuran-2-carboxylate, with its strategically placed formyl and carboxylate functionalities, serves as a versatile precursor for the synthesis of more complex, biologically significant molecules.[3][4] The aldehyde group at the C3 position is particularly reactive, allowing for a wide range of chemical transformations to build molecular diversity.

Molecular Structure and Properties

Ethyl 3-formylbenzofuran-2-carboxylate possesses a planar, bicyclic structure consisting of a fused benzene and furan ring. The ethyl carboxylate group is situated at the C2 position, while the formyl (aldehyde) group is at the C3 position.

PropertyValue
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
CAS Number 38281-60-6
Appearance Expected to be a solid

The electronic nature of the benzofuran ring system makes it electron-rich, which is a key factor in the synthetic strategy for its formylation.

Synthesis of Ethyl 3-formylbenzofuran-2-carboxylate: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl benzofuran-2-carboxylate, followed by the introduction of the formyl group at the 3-position via the Vilsmeier-Haack reaction.

Step 1: Synthesis of Ethyl benzofuran-2-carboxylate

The synthesis of the benzofuran ring system often begins with readily available starting materials like salicylaldehydes.[5][6] A common and effective method involves the reaction of a salicylaldehyde with an α-haloester in the presence of a base.[5]

Experimental Protocol:

  • To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃) (3 equivalents).[5]

  • Slowly add ethyl bromoacetate (1.2 equivalents) to the reaction mixture at ambient temperature.[5]

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with a dilute acid solution (e.g., 5% HCl), followed by water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl benzofuran-2-carboxylate.

  • Purify the product by vacuum distillation or column chromatography.[7]

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The base is crucial for deprotonating the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group, enabling it to readily attack the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction.

  • Solvent (Acetonitrile/DMF): These polar aprotic solvents are ideal for Sₙ2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus increasing its reactivity.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization step that forms the furan ring.

Diagram of Synthesis Workflow for Ethyl benzofuran-2-carboxylate:

G cluster_0 Step 1: Synthesis of Ethyl benzofuran-2-carboxylate Salicylaldehyde Salicylaldehyde Reaction_Vessel Reaction Mixture (Reflux) Salicylaldehyde->Reaction_Vessel Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reaction_Vessel Base_Solvent K2CO3, Acetonitrile/DMF Base_Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product_1 Ethyl benzofuran-2-carboxylate Purification->Product_1

Caption: Workflow for the synthesis of the precursor, Ethyl benzofuran-2-carboxylate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8][10] The benzofuran ring system is sufficiently electron-rich to undergo electrophilic substitution at the C3 position.

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to N,N-dimethylformamide (DMF) (3 equivalents) with stirring to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of ethyl benzofuran-2-carboxylate (1 equivalent) in DMF.

  • Allow the reaction mixture to stir at room temperature and then heat to around 60-80°C for several hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl 3-formylbenzofuran-2-carboxylate.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): The reaction between POCl₃ and DMF generates a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent).[8][10] This electrophile is potent enough to attack the electron-rich benzofuran ring.

  • Reaction at C3: The C3 position of the benzofuran ring is the most nucleophilic and sterically accessible site for electrophilic attack, leading to regioselective formylation.

  • Hydrolysis: The initial product of the electrophilic substitution is an iminium salt, which is not the final aldehyde. Aqueous workup, typically under basic or neutral conditions, is essential to hydrolyze this intermediate to the desired carbonyl group.[8]

Diagram of the Vilsmeier-Haack Reaction Mechanism:

G cluster_1 Vilsmeier-Haack Formylation Precursor Ethyl benzofuran-2-carboxylate Electrophilic_Attack Electrophilic Aromatic Substitution at C3 Precursor->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent (from POCl3/DMF) Vilsmeier_Reagent->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Aqueous Hydrolysis Iminium_Intermediate->Hydrolysis Final_Product Ethyl 3-formylbenzofuran-2-carboxylate Hydrolysis->Final_Product

Caption: Logical flow of the Vilsmeier-Haack formylation step.

Spectroscopic Characterization

The structure of Ethyl 3-formylbenzofuran-2-carboxylate can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the different types of protons and their connectivity.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aldehyde (-CHO)~10.0-10.5Singlet-Highly deshielded proton of the formyl group.
Aromatic (Benzene ring)~7.2-8.0Multiplets-Protons on the benzene ring will appear as a complex multiplet.
Ethyl (-OCH₂CH₃)~4.4 (quartet), ~1.4 (triplet)Quartet, Triplet~7.1Characteristic pattern for an ethyl ester group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)~185-195
Ester Carbonyl (C=O)~160-165
Aromatic & Furan Carbons~110-160
Ethyl (-OCH₂CH₃)~61 (-CH₂-), ~14 (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Aldehyde)~1680-1700Strong
C=O Stretch (Ester)~1710-1730Strong
C-H Stretch (Aldehyde)~2720 and ~2820Medium (often weak)
Aromatic C=C Stretch~1450-1600Medium to Strong
C-O Stretch (Ester & Furan)~1000-1300Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion [M]⁺: m/z = 218.0579 (for C₁₂H₁₀O₄)

Applications in Drug Discovery and Organic Synthesis

Ethyl 3-formylbenzofuran-2-carboxylate is a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds. For instance, it can undergo:

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Reductive amination to introduce amine functionalities.

  • Oxidation to the corresponding carboxylic acid.

  • Condensation reactions with various nucleophiles to form new heterocyclic rings.

These transformations open up avenues for the synthesis of novel compounds for screening as potential anticancer, anti-inflammatory, or antimicrobial agents.[4][6][11]

References

  • Luo, N., Wang, S., Su, Z., & Wang, C. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 44(9-10), 476-481.
  • Supporting Information for: Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Organic & Biomolecular Chemistry.
  • Vilsmeier-Haack Reaction. (2023, April 23). Chemistry Steps. Retrieved from [Link]

  • Nakamura, A., Imamiya, A., Ikegami, Y., Rao, F., Yuguchi, H., Miki, Y., & Maegawa, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31235-31239.
  • Patil, S. B., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 454-474.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768-774.
  • Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. Retrieved from [Link]

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate. PubChem. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Zawisza, A., & Malinka, W. (2010).
  • Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362–6365.
  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 133-139.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2012).
  • ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemical Synthesis Database. Retrieved from [Link]

  • Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents.
  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Scholars Research Library, 8(15), 118-125.
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-25.
  • Ethyl 3-formylbenzoate. SpectraBase. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Validation of Ethyl 3-formylbenzofuran-2-carboxylate

Executive Summary In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, frequently utilized in the development of antimicrobial, antitumor, and antiviral agents[1]. Among its most ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, frequently utilized in the development of antimicrobial, antitumor, and antiviral agents[1]. Among its most versatile derivatives is Ethyl 3-formylbenzofuran-2-carboxylate (CAS: 38281-60-6). As a Senior Application Scientist, I frequently evaluate building blocks for drug discovery workflows. The utility of this specific compound lies in its precise molecular weight of 218.20 g/mol [2] and its dual-reactive functional groups (a C-3 formyl and a C-2 ethyl ester).

This technical guide provides an in-depth analysis of the compound's molecular weight, the analytical protocols required for its validation, and its strategic application in downstream synthetic pathways.

Structural Analysis and Physicochemical Properties

The molecular formula of Ethyl 3-formylbenzofuran-2-carboxylate is C12​H10​O4​ [2]. Understanding the atomic contribution to its total molecular weight is critical for predicting its behavior in mass spectrometry and its viability in drug design.

  • Benzofuran Core ( C8​H4​O ): Provides the rigid, aromatic, and lipophilic foundation.

  • C-3 Formyl Group ( −CHO ): Adds 29.02 g/mol . This highly electrophilic center is the primary site for derivatization.

  • C-2 Ethyl Carboxylate ( −COOCH2​CH3​ ): Adds 73.07 g/mol . This group serves as a secondary modification site or a metabolic liability to be tuned.

Implications for Lipinski's Rule of Five

A molecular weight of 218.20 g/mol is highly advantageous for a synthetic intermediate. According to Lipinski's Rule of Five, orally bioavailable drugs should generally have a molecular weight under 500 Da. Starting with a scaffold of ~218 Da leaves a "molecular weight budget" of approximately 280 Da. This allows medicinal chemists to append various pharmacophores (e.g., piperazines, aryl rings, or halogenated moieties) to optimize target binding affinity without breaching pharmacokinetic limits.

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name Ethyl 3-formylbenzofuran-2-carboxylate
CAS Number 38281-60-6
Molecular Formula C12​H10​O4​
Molecular Weight 218.20 g/mol
Monoisotopic Mass 218.0579 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Analytical Validation: Molecular Weight Confirmation Protocol

To ensure the scientific integrity of any synthetic workflow, the starting material must be rigorously validated. The following protocol details the High-Resolution Mass Spectrometry (HRMS) methodology used to confirm the molecular weight of Ethyl 3-formylbenzofuran-2-carboxylate.

Causality of Method Choice: Electrospray Ionization (ESI) in positive mode is selected because the oxygen atoms in the formyl and ester groups readily accept protons ( H+ ), generating a robust [M+H]+ adduct.

Step-by-Step LC-MS/ESI+ Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of Water and Acetonitrile, supplemented with 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Maintain a flow rate of 0.4 mL/min using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, the cone voltage to 25 V, and the desolvation temperature to 350°C.

  • Mass Detection: Scan the mass range of m/z 100–500 using a Time-of-Flight (TOF) mass analyzer.

  • Data Processing: Extract the ion chromatogram for the theoretical [M+H]+ mass of 219.21 g/mol . A successful validation requires the observed mass to be within 5 ppm of the theoretical mass, alongside an isotopic distribution matching the C12​H11​O4+​ profile.

LCMS_Workflow SamplePrep Sample Prep 1 mg/mL in MeOH Chromatography UHPLC Separation C18 Column SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization Protonation Chromatography->Ionization Elution Detection Mass Analyzer Target m/z: 219.21 Ionization->Detection [M+H]+ Transfer

Figure 1: LC-MS analytical workflow for the molecular weight verification of Ethyl 3-formylbenzofuran-2-carboxylate.

Synthetic Utility and Downstream Workflows

The true value of Ethyl 3-formylbenzofuran-2-carboxylate lies in its reactivity. The 3-formylbenzofuran motif is a critical intermediate in the synthesis of complex natural products and biologically active heterocycles.

Because the molecular weight is strictly contained at 218.20 g/mol , chemists can deploy divergent synthetic strategies:

  • Targeting the Formyl Group: The −CHO moiety undergoes reductive amination with primary or secondary amines to yield basic pharmacophores. It also readily participates in Knoevenagel condensations to extend the conjugated system.

  • Targeting the Ester Group: The −COOCH2​CH3​ group can undergo saponification to yield a carboxylic acid, which acts as a strong hydrogen bond donor or a coupling partner for amide synthesis.

Derivatization Core Ethyl 3-formylbenzofuran-2-carboxylate MW: 218.20 g/mol RedAmination Reductive Amination (Targeting C-3 Formyl) Core->RedAmination Saponification Ester Hydrolysis (Targeting C-2 Carboxylate) Core->Saponification Condensation Knoevenagel Condensation (Targeting C-3 Formyl) Core->Condensation DrugA Amine Derivative (Basic Pharmacophore) RedAmination->DrugA DrugB Carboxylic Acid (H-Bond Donor) Saponification->DrugB DrugC Alkene Derivative (Extended Conjugation) Condensation->DrugC

Figure 2: Synthetic derivatization pathways leveraging the reactive functional groups of the benzofuran core.

By rigorously validating the molecular weight and purity of this starting material, researchers can ensure high-fidelity synthesis of downstream drug candidates, minimizing the risk of propagating structural artifacts through multi-step syntheses.

References

  • Khanam, H., & Shamsuzzaman. "Bioactive Benzofuran derivatives: A review". European Journal of Medicinal Chemistry, June 2015. URL:[Link]

  • Nakamura, A., et al. "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy". RSC Advances, October 2022. URL:[Link]

Sources

Foundational

Introduction: The Benzofuran Core in Modern Drug Discovery

An In-Depth Technical Guide to the Key Derivatives of Ethyl 3-formylbenzofuran-2-carboxylate Benzofuran and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core molecular framework that consis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Key Derivatives of Ethyl 3-formylbenzofuran-2-carboxylate

Benzofuran and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core molecular framework that consistently yields ligands for diverse biological targets.[1][2] These compounds are cornerstones in the development of novel therapeutics, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

At the heart of this versatile class of molecules lies Ethyl 3-formylbenzofuran-2-carboxylate, a key synthetic intermediate. Its strategic combination of a reactive aldehyde at the C3 position and an ester at the C2 position makes it an exceptionally valuable starting point for chemical library synthesis. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the generation of derivatives with finely tuned biological activities.

This guide provides an in-depth exploration of the synthesis and derivatization of this core scaffold, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible results.

Part 1: Synthesis of the Core Scaffold

The most direct and widely adopted method for synthesizing Ethyl 3-formylbenzofuran-2-carboxylate is the Vilsmeier-Haack formylation of the readily available precursor, Ethyl benzofuran-2-carboxylate.[5][6] This reaction is a powerful tool for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic systems.[7][8]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, known as the Vilsilsmeier reagent.[5][6] This reagent is the active electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the Vilsmeier reagent, typically at the C3 position, which is activated for electrophilic attack. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[6]

Expertise in Practice: The choice of DMF and POCl₃ is critical. DMF serves as both the solvent and the source of the formyl group, while POCl₃ is an effective activating agent. The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent before gentle heating is applied to drive the electrophilic substitution.

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Vilsmeier-Haack Formylation Salicylaldehyde Salicylaldehyde EB2C Ethyl benzofuran-2-carboxylate Salicylaldehyde->EB2C 1. Condensation EtBrMalonate Diethyl Bromomalonate EtBrMalonate->EB2C Base Base (e.g., K2CO3) Base->EB2C EFB2C Ethyl 3-formyl- benzofuran-2-carboxylate EB2C->EFB2C 2. Electrophilic Attack EB2C->EFB2C Formylation Step DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent VilsmeierReagent->EFB2C Hydrolysis Aqueous Workup (Hydrolysis)

Caption: Workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of Ethyl 3-formylbenzofuran-2-carboxylate

This protocol is a synthesized representation based on standard Vilsmeier-Haack procedures.[5][6]

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C. Rationale: This slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for another 30 minutes. The formation of a solid, crystalline Vilsmeier reagent may be observed.

  • Substrate Addition: Dissolve Ethyl benzofuran-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain it for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing an excess of sodium acetate or sodium carbonate. Rationale: This neutralizes the acidic mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product.

  • Extraction: Stir the resulting mixture vigorously for 1-2 hours. The product often precipitates as a solid, which can be filtered, washed with water, and dried. If it remains oily, extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from ethanol to yield pure Ethyl 3-formylbenzofuran-2-carboxylate.

Part 2: Key Derivative Classes and Their Synthesis

The aldehyde functionality of the core scaffold is a gateway to several classes of derivatives with significant potential in drug discovery.

Schiff Base (Imine) Derivatives

The condensation of the formyl group with primary amines is one of the most straightforward and efficient methods to generate molecular diversity, yielding Schiff bases (or imines). These derivatives are important in their own right and as precursors for further reactions.[9][10]

Mechanism: The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, often catalyzed by a weak acid.[11]

G Core Ethyl 3-formyl- benzofuran-2-carboxylate Product Schiff Base Derivative Core->Product Ethanol, Acetic Acid (cat.) Reflux Amine Primary Amine (R-NH2) Amine->Product

Caption: General synthesis of Schiff base derivatives.

Protocol: General Procedure for Schiff Base Synthesis [10][11]

  • Dissolution: Dissolve Ethyl 3-formylbenzofuran-2-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Amine Addition: Add an equimolar amount (1 equivalent) of the desired primary amine (e.g., a substituted aniline).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. If no solid forms, reduce the solvent volume and cool in an ice bath to induce crystallization.

Derivative TypeReagent ExampleTypical YieldBiological Relevance
Schiff Base4-Chloroaniline>85%Antibacterial, Antifungal[9][12]
Schiff Base4-Aminophenol>90%Anticancer, Antioxidant
Hydrazone Derivatives

Reacting the core aldehyde with hydrazides or substituted hydrazines yields hydrazones. The N-N linkage and the azomethine group (-C=N-NH-) in hydrazones are crucial pharmacophores that contribute to a wide range of biological activities.[13][14]

Mechanism: Similar to Schiff base formation, the reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by dehydration.[15]

G Core Ethyl 3-formyl- benzofuran-2-carboxylate Product Hydrazone Derivative Core->Product Ethanol, Acetic Acid (cat.) Reflux Hydrazide Hydrazide (R-CO-NHNH2) Hydrazide->Product

Caption: General synthesis of hydrazone derivatives.

Protocol: General Procedure for Hydrazone Synthesis [13][14]

  • Setup: In a round-bottom flask, dissolve Ethyl 3-formylbenzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Reagent Addition: Add an equimolar solution of the appropriate hydrazide (e.g., isonicotinic acid hydrazide) in ethanol.

  • Catalysis & Reaction: Add a few drops of glacial acetic acid and reflux the mixture for 3-5 hours.

  • Isolation: Cool the reaction mixture. The resulting solid product is collected by filtration, washed with a small amount of cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure hydrazone.

Derivative TypeReagent ExampleTypical YieldBiological Relevance
HydrazoneIsonicotinic hydrazide>90%Antitubercular, Antimicrobial[16]
HydrazonePhenylhydrazine>85%Anticonvulsant, Anticancer
α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound (a CH₂ group flanked by two electron-withdrawing groups). This reaction converts the formyl group into an α,β-unsaturated system, which is a valuable Michael acceptor for further synthetic elaborations.

Mechanism: A weak base (like piperidine or pyridine) deprotonates the active methylene compound to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting adduct subsequently undergoes dehydration to yield the final conjugated product.

G Core Ethyl 3-formyl- benzofuran-2-carboxylate Product Knoevenagel Adduct (α,β-Unsaturated System) Core->Product Ethanol, Piperidine (cat.) Reflux ActiveMethylene Active Methylene Cmpd. (e.g., Malononitrile) ActiveMethylene->Product

Caption: Knoevenagel condensation for C-C bond formation.

Protocol: General Procedure for Knoevenagel Condensation [17]

  • Setup: To a solution of Ethyl 3-formylbenzofuran-2-carboxylate (1 equivalent) in ethanol or benzene, add the active methylene compound (1 equivalent, e.g., malononitrile or diethyl malonate).

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents). Rationale: A weak base is sufficient to deprotonate the highly acidic active methylene compound without causing self-condensation of the aldehyde.

  • Reaction: Reflux the mixture for 2-6 hours, often with a Dean-Stark apparatus if using benzene to remove the water byproduct and drive the reaction to completion.

  • Workup: After cooling, the product usually precipitates. It can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization.

Heterocyclic Scaffolds: Pyrazole Synthesis

The derivatives from Knoevenagel condensation can be further cyclized to form new heterocyclic rings. A prominent example is the synthesis of pyrazoles, which are themselves a critical scaffold in medicinal chemistry.[1][18] By first performing a Knoevenagel condensation with a ketone having α-hydrogens (e.g., acetone) to form an α,β-unsaturated ketone (a chalcone-like intermediate), subsequent reaction with hydrazine yields a pyrazole ring.

Mechanism: This is a two-step process. First, a Claisen-Schmidt condensation (a type of aldol condensation) forms the chalcone intermediate. Then, hydrazine undergoes a condensation/cyclization reaction with the α,β-unsaturated ketone to form the stable pyrazole ring.[18]

Protocol: Two-Step Pyrazole Synthesis [18]

Step A: Synthesis of Chalcone Intermediate

  • Setup: Dissolve Ethyl 3-formylbenzofuran-2-carboxylate (1 equivalent) and an appropriate ketone (e.g., acetophenone, 1 equivalent) in ethanol.

  • Reaction: Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH dropwise. Stir at room temperature for 12-24 hours until a solid precipitate forms.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the chalcone intermediate.

Step B: Cyclization to Pyrazole

  • Setup: Suspend the chalcone intermediate (1 equivalent) in ethanol or glacial acetic acid.

  • Reaction: Add hydrazine hydrate (1.2-1.5 equivalents) and reflux for 6-8 hours.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrazole derivative.

Conclusion and Future Outlook

Ethyl 3-formylbenzofuran-2-carboxylate is a demonstrably powerful and versatile platform for synthetic and medicinal chemistry. The straightforward accessibility of its formyl group allows for the rapid generation of diverse chemical libraries based on Schiff base, hydrazone, and α,β-unsaturated frameworks. These primary derivatives serve not only as final compounds for biological screening but also as intermediates for constructing more complex heterocyclic systems like pyrazoles.

The continued exploration of this scaffold, particularly through combinatorial chemistry and high-throughput screening, is expected to yield novel lead compounds for a wide array of therapeutic targets. Future work will likely focus on creating more complex, three-dimensional structures derived from this core and exploring new, innovative cyclization reactions to expand the accessible heterocyclic space.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. Available at: [Link]

  • Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. (2019). International Journal of Science and Research (IJSR). Available at: [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. (2021). Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. (2011). Der Pharma Chemica. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2022). Scientific Reports. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]

  • recent advances in the synthesis of new pyrazole derivatives. (2017). ARKIVOC. Available at: [Link]

  • Synthesis of Schiff bases of benzofuran with potential biological activity. (1976). Arzneimittelforschung. Available at: [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Science of Synthesis. Available at: [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2026). Der Pharma Chemica. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. Arkivoc. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). Pharmaceuticals. Available at: [Link]

  • Synthesis and Biological Activity of a Novel Derivatives of Schiff Base. (2024). Al-Nahrain Journal of Science. Available at: [Link]

  • The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012). Journal of Chemistry. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). Molecules. Available at: [Link]

  • Product Class 17: Hydrazones. Science of Synthesis. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). The Journal of Organic Chemistry. Available at: [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Iraqi Journal of Science. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Ethyl 3-formylbenzofuran-2-carboxylate

Introduction & Scope Ethyl 3-formylbenzofuran-2-carboxylate (CAS: 38281-60-6) is a highly versatile heterocyclic building block. The benzofuran core is a privileged scaffold in medicinal chemistry, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Ethyl 3-formylbenzofuran-2-carboxylate (CAS: 38281-60-6) is a highly versatile heterocyclic building block. The benzofuran core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of multi-target drugs, CDK2 inhibitors, and antiviral agents such as1[1]. The orthogonal reactivity of the C2-carboxylate and C3-formyl groups allows for divergent synthetic pathways, including Knoevenagel condensations, reductive aminations, and further heterocycle annulations. This application note details a robust, self-validating protocol for synthesizing this compound from commercially available 2-hydroxyacetophenone.

Retrosynthetic Strategy & Workflow

The synthesis logically proceeds through the formation of the benzofuran core, followed by the functionalization of the C3 position.

G A 2-Hydroxyacetophenone B Ethyl 3-methylbenzofuran- 2-carboxylate A->B Ethyl bromoacetate K2CO3, DMF, 80-160°C C Ethyl 3-(bromomethyl)benzofuran- 2-carboxylate B->C NBS, AIBN CCl4 or MeCN, Reflux D Ethyl 3-formylbenzofuran- 2-carboxylate B->D SeO2, Dioxane Reflux (Direct) C->D DMSO, NaHCO3 100°C (Kornblum)

Synthetic pathways for Ethyl 3-formylbenzofuran-2-carboxylate via radical or direct oxidation.

Comparative Methodology: Route Selection

Two primary pathways exist for oxidizing the C3-methyl group to a formyl group. We strongly recommend Route A for pharmaceutical development due to its scalability and avoidance of toxic heavy metals.

ParameterRoute A: Two-Step Oxidation (Recommended)Route B: Direct Oxidation
Key Reagents NBS, AIBN, DMSO, NaHCO₃SeO₂, 1,4-Dioxane, H₂O
Intermediate Ethyl 3-(bromomethyl)benzofuran-2-carboxylateNone (Direct conversion)
Overall Yield 65% – 75%40% – 50%
Scalability High (Industry standard)Low (Toxicity concerns)
Pros Highly reproducible, avoids heavy metals, easily purifiedShorter synthetic sequence (one step from methyl derivative)
Cons Requires two distinct reaction and purification stepsHigh toxicity of SeO₂, difficult removal of colloidal selenium

Detailed Experimental Protocols & Mechanistic Insights (Route A)

Step 4.1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate

Mechanistic Causality: This is a one-pot, two-stage cascade reaction. Initially, the phenoxide anion (generated by K₂CO₃) undergoes an Sₙ2 substitution with ethyl bromoacetate at 80 °C to form an intermediate phenoxyacetate. Ramping the temperature to 160 °C provides the necessary activation energy for an intramolecular aldol-type condensation between the newly formed active methylene group and the adjacent ketone, followed by dehydration to establish the aromatic benzofuran system[2].

Protocol:

  • Setup: Charge a dry 250 mL round-bottom flask with 2-hydroxyacetophenone (1.0 equiv, 40 mmol) and anhydrous DMF (16 mL).

  • Base Addition: Add anhydrous K₂CO₃ (4.0 equiv, 160 mmol). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add ethyl bromoacetate (1.2 equiv, 48 mmol). Heat the reaction mixture to 80 °C for 1 hour.

    • In-Process Control (IPC): TLC monitoring (Hexane/EtOAc 4:1) should show complete consumption of the starting material and the appearance of the intermediate ether.

  • Cyclization: Ramp the temperature to 150–160 °C and stir for an additional 2 hours to drive the dehydration and cyclization.

  • Work-up: Cool to room temperature, pour into 150 mL of ice water, and extract with dichloromethane or ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to afford the product as a pale yellow oil that solidifies upon standing.

Step 4.2: Radical Bromination to Ethyl 3-(bromomethyl)benzofuran-2-carboxylate

Mechanistic Causality: The reaction proceeds via a free-radical Wohl-Ziegler mechanism. AIBN undergoes thermal homolytic cleavage to initiate the radical chain. N-bromosuccinimide (NBS) is utilized because it provides a constant, low concentration of molecular bromine (Br₂). This low concentration kinetically favors radical substitution at the activated benzylic C3-methyl group over electrophilic aromatic substitution on the electron-rich benzofuran ring[1].

Protocol:

  • Setup: Dissolve Ethyl 3-methylbenzofuran-2-carboxylate (1.0 equiv, 4 mmol) in a halogenated solvent like CCl₄ or a greener alternative such as acetonitrile (20 mL).

  • Initiation: Add NBS (1.05 equiv, 4.2 mmol) and a catalytic amount of AIBN (0.05 equiv).

  • Reaction: Reflux the mixture for 3 hours under an inert N₂ atmosphere.

    • IPC: Monitor by TLC. The brominated product will typically run slightly lower (more polar) than the starting material. Furthermore, the dense NBS powder at the bottom of the flask will be replaced by succinimide, which floats to the surface in halogenated solvents.

  • Work-up: Cool the reaction to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture and wash the filter cake with cold solvent.

  • Isolation: Concentrate the filtrate. Dissolve the residue in hot methanol to create a saturated solution, then allow it to cool to crystallize the pure bromomethyl derivative (Expected yield: ~83%, mp: 86–88 °C)[1].

Step 4.3: Kornblum Oxidation to Ethyl 3-formylbenzofuran-2-carboxylate

Mechanistic Causality: The primary bromide undergoes an Sₙ2 displacement by the nucleophilic oxygen atom of DMSO, forming an alkoxysulfonium ylide intermediate. The addition of NaHCO₃ is critical; it acts as a mild, non-nucleophilic base that neutralizes the HBr byproduct. Without this neutralization, the acidic environment would stall the ylide formation and promote side reactions. The ylide then collapses, releasing dimethyl sulfide (DMS) and yielding the target aldehyde without risk of over-oxidation[3].

Protocol:

  • Setup: Dissolve the bromomethyl intermediate (1.0 equiv, 3 mmol) in anhydrous DMSO (15 mL).

  • Base Addition: Add NaHCO₃ (2.0 equiv, 6 mmol) directly to the solution.

  • Oxidation: Heat the mixture to 90–100 °C for 3 hours.

    • IPC: TLC monitoring will reveal the appearance of a highly UV-active spot. Staining with 2,4-Dinitrophenylhydrazine (2,4-DNPH) will immediately yield a bright yellow/orange spot, validating the presence of the aldehyde.

  • Work-up: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold water.

  • Extraction: Extract with ethyl acetate (3 × 30 mL). Wash the organic layer extensively with water (3 × 30 mL) to remove residual DMSO, followed by a final brine wash.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield pure Ethyl 3-formylbenzofuran-2-carboxylate.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, verify the structure against the following expected spectral parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • ~10.60 ppm (s, 1H, CHO): Diagnostic peak confirming the successful oxidation to the C3-formyl group.

    • ~8.20 ppm (d, 1H, Ar-H, C4-H): Notably deshielded due to the anisotropic effect of the adjacent formyl carbonyl.

    • ~7.60 – 7.30 ppm (m, 3H, Ar-H): Remaining aromatic protons.

    • ~4.50 ppm (q, 2H, OCH₂CH₃) & ~1.45 ppm (t, 3H, OCH₂CH₃): Confirming the intact ethyl ester moiety.

  • ESI-MS: Expected pseudo-molecular ion [M+H]⁺ at m/z 219.06.

Sources

Application

The Versatile Scaffold: Ethyl 3-formylbenzofuran-2-carboxylate in Modern Medicinal Chemistry

Introduction: The Benzofuran Core - A Privileged Structure in Drug Discovery The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a cornerstone in the edifice of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Core - A Privileged Structure in Drug Discovery

The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold"—a molecular framework that is recognized by and interacts with a wide range of biological targets.[1] From the antiarrhythmic agent amiodarone to the potent anticancer compounds, benzofuran derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1] This inherent bioactivity, coupled with the synthetic tractability of the benzofuran ring system, has made it a focal point for the design and development of novel therapeutic agents.

At the heart of this exploration lies Ethyl 3-formylbenzofuran-2-carboxylate, a bifunctional building block that offers a gateway to a diverse chemical space. The strategic placement of an electrophilic aldehyde at the C3 position and an ester at the C2 position provides two distinct handles for chemical modification. This dual reactivity allows for the systematic construction of compound libraries with varied physicochemical properties, essential for navigating the complex landscape of drug discovery and optimizing lead compounds. This guide provides an in-depth exploration of the synthetic utility of Ethyl 3-formylbenzofuran-2-carboxylate, offering detailed protocols and insights into its application in the generation of medicinally relevant molecules.

Synthesis of the Core Scaffold: Ethyl 3-formylbenzofuran-2-carboxylate

A common and efficient method for the synthesis of the title compound involves a tandem reaction sequence starting from readily available salicylaldehydes.[2][3] A general and reliable method is the reaction of a substituted salicylaldehyde with an appropriate haloacetate, followed by an intramolecular cyclization. A selective synthesis of 3-formylbenzofurans can be achieved through the rearrangement of 2-hydroxychalcones.[4]

Application I: Knoevenagel Condensation - Crafting α,β-Unsaturated Systems

The aldehyde functionality at the C3 position is a prime site for carbon-carbon bond formation via the Knoevenagel condensation. This reaction, which involves the condensation of an aldehyde with an active methylene compound, is a powerful tool for introducing conjugated systems, which are often key pharmacophores in biologically active molecules.

Scientific Rationale

The Knoevenagel condensation proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable α,β-unsaturated product. The choice of base and solvent can significantly influence the reaction rate and yield. The resulting vinyl group can act as a Michael acceptor, a key feature for covalent inhibitors and other targeted therapies.

Workflow for Knoevenagel Condensation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Ethyl 3-formylbenzofuran-2-carboxylate + Active Methylene Compound (e.g., Malononitrile) Reaction Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux Start->Reaction 1. Mix & Heat Workup Cooling & Precipitation Filtration Recrystallization Reaction->Workup 2. Isolate Product Ethyl 3-(2-cyanovinyl)benzofuran-2-carboxylate Derivative Workup->Product 3. Purify cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Ethyl 3-formylbenzofuran-2-carboxylate + Primary Amine/Hydrazine Reaction Solvent (e.g., Ethanol) Catalytic Acid (e.g., Acetic Acid) Reflux Start->Reaction 1. Condensation Workup Cooling & Filtration Recrystallization Reaction->Workup 2. Isolation Product Schiff Base or Hydrazone Derivative Workup->Product 3. Purification cluster_start Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification cluster_product Product Ylide_Prep Phosphonium Salt + Strong Base (e.g., n-BuLi) Reaction Ethyl 3-formylbenzofuran-2-carboxylate + Ylide Ylide_Prep->Reaction 1. In situ generation Workup Quenching Extraction Chromatography Reaction->Workup 2. Reaction Product Alkene Derivative Workup->Product 3. Isolation

Sources

Method

Application Note: Advanced Protocol for the Synthesis of Benzofuran-2-carboxylates via the Rap-Stoermer Condensation

Scientific Rationale & Introduction Benzofuran-2-carboxylates are highly privileged structural motifs in medicinal chemistry, serving as critical precursors for a vast array of therapeutic agents. Recent drug discovery c...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Benzofuran-2-carboxylates are highly privileged structural motifs in medicinal chemistry, serving as critical precursors for a vast array of therapeutic agents. Recent drug discovery campaigns have utilized this bicyclic core to develop potent KAT6A/B inhibitors (such as the in vivo-active BAY-184), c-MET/SMO modulators for non-small cell lung cancer, and novel antifungal agents[1][2][3].

The most scalable, reliable, and atom-economical methodology for constructing this scaffold is the Rap-Stoermer condensation . This reaction leverages a base-mediated cascade involving the intermolecular alkylation of an ortho-hydroxybenzaldehyde (salicylaldehyde) with an α -halo ester, followed by an intramolecular Dieckmann-type aldol condensation and subsequent dehydration[4][5].

Mechanistic Pathway & Causality

As an application scientist, understanding the step-by-step causality of the Rap-Stoermer mechanism is critical for troubleshooting side reactions and optimizing the yield of the target ester[4].

  • Step 1: Phenoxide Generation. A mild inorganic base deprotonates the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is the industry standard because its basicity is perfectly tuned to deprotonate the phenol ( pKa​≈10 ) without causing premature saponification of the ethyl ester—a common, yield-destroying side reaction encountered when using stronger bases like NaOH or KOH.

  • Step 2: SN​2 Alkylation. The "naked" phenoxide anion, highly reactive when solvated in a polar aprotic solvent like DMF or MeCN, attacks the electrophilic carbon of ethyl bromoacetate. This step is exothermic and is initiated at 0 °C to suppress unwanted polymerization or degradation[5][6].

  • Step 3: Intramolecular Aldol Condensation. Upon heating to 90–160 °C, the α -carbon of the newly formed ether undergoes deprotonation and attacks the aldehyde carbonyl, forming a cyclic alkoxide intermediate[1][2].

  • Step 4: Dehydration. The system spontaneously eliminates a water molecule. This final step is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic benzofuran system[5][7].

Mechanism A Salicylaldehyde + Ethyl Bromoacetate B Phenoxide Formation (Base-mediated) A->B C O-Alkylation (SN2) Intermediate B->C D Intramolecular Aldol Condensation C->D E Dehydration (-H2O) D->E F Benzofuran-2-carboxylate Target Scaffold E->F

Figure 1: Mechanistic pathway of the Rap-Stoermer condensation for benzofuran-2-carboxylate synthesis.

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate

This protocol outlines a robust, self-validating workflow for the synthesis of ethyl benzofuran-2-carboxylate[2][8].

Reagents & Materials:

  • Salicylaldehyde (1.0 equiv, 10.0 mmol)

  • Ethyl bromoacetate (1.2 equiv, 12.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (10.0 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to allow for complete phenoxide formation (the solution will turn a vibrant yellow).

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl bromoacetate (12.0 mmol) dropwise over 10 minutes to safely control the exothermic SN​2 reaction.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 90–95 °C using an oil bath for 4 to 12 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×50 mL ).

  • Washing: Wash the combined organic layers with brine ( 3×50 mL ) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc, 9:1 v/v) to afford the pure ethyl benzofuran-2-carboxylate.

Workflow Step1 1. Reagent Preparation Salicylaldehyde + K2CO3 in DMF Step2 2. Alkylation Phase Dropwise Ethyl Bromoacetate at 0 °C Step1->Step2 Step3 3. Cyclization Phase Heat to 90-100 °C for 4-12 hours Step2->Step3 Step4 4. In-Process Control (IPC) TLC / LC-MS Validation Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Reaction Optimization & Quantitative Data

The choice of base, solvent, and temperature significantly dictates the reaction kinetics and overall yield. The table below summarizes comparative optimization data derived from recent drug discovery campaigns[1][2][3].

Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Application / Source
K₂CO₃ (1.5)DMF90–95482%Antifungal oxadiazole hybrids
Cs₂CO₃ (2.0)MeCN/DMF (4:1)Reflux1278%c-MET/SMO modulators
K₂CO₃ (1.5)DMF160 (Sealed)2>85%KAT6A/B Inhibitors (BAY-184)
TEA (Catalytic)Solvent-Free130181-97%Green synthesis methodologies

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, this protocol relies on strict In-Process Controls (IPC) to validate the reaction at each mechanistic stage:

  • Validation of Alkylation (TLC): Monitor the disappearance of the salicylaldehyde spot ( Rf​≈0.6 in 8:2 Hexanes/EtOAc). The intermediate O-alkylated product will appear as a new, UV-active spot ( Rf​≈0.4 ). If the starting material persists, verify the anhydrous nature of the K₂CO₃, as ambient moisture can competitively hydrolyze the ethyl bromoacetate.

  • Validation of Cyclization (LC-MS): The critical self-validating step is tracking the mass shift. The intermediate ether will show an [M+H]+ peak corresponding to the uncyclized mass. Upon successful Dieckmann condensation and dehydration, the LC-MS will show a distinct mass shift of −18 Da (loss of H2​O ). If the intermediate mass stalls, increase the temperature to 100 °C or add a catalytic amount of a stronger base (e.g., DBU) to overcome the activation energy barrier for cyclization[5].

References

  • ter Laak, A., et al. (2024). "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry, 67(21), 19282-19303.[Link]

  • Hosseinihashemi, S. K., et al. (2020). "Synthesis and Activity Evaluation of New Benzofuran-1,3,4-Oxadiazole Hybrids Against Wood-Degrading Fungi." BioResources, 15(1), 1085-1097.[Link]

  • NIH National Library of Medicine. (2022). "Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer." RSC Medicinal Chemistry.[Link]

  • Koca, et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Ethyl 3-Formylbenzofuran-2-Carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Ethyl 3-formylbenzofuran-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Ethyl 3-formylbenzofuran-2-carboxylate .

Synthesizing this critical heterocyclic building block typically relies on the Vilsmeier-Haack formylation of ethyl benzofuran-2-carboxylate. However, the unique electronic properties of the benzofuran core often lead to incomplete conversions, ester cleavage, or chlorinated byproducts[1]. Below is our field-proven troubleshooting guide, optimization matrix, and self-validating standard operating procedure (SOP).

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the yield of my Vilsmeier-Haack formylation consistently below 30%? The Cause: The C3 position of the benzofuran ring is highly deactivated by the electron-withdrawing ethyl carboxylate group at the C2 position. Standard Vilsmeier-Haack conditions (1.2 equivalents of POCl₃/DMF at room temperature) do not provide sufficient thermodynamic driving force to overcome the high activation energy required for electrophilic aromatic substitution at this deactivated site[1]. The Solution: You must force the reaction by using a large excess of the Vilsmeier reagent (5.0–6.0 equivalents) and elevating the reaction temperature to 80–85 °C. The excess reagent compensates for the reduced nucleophilicity of the furan ring. Self-Validating Check: Do not rely solely on time. Monitor the reaction via LC-MS. The starting material (m/z 190) must completely disappear, replaced by the iminium intermediate mass, before you proceed to the quench phase.

Q2: I am observing significant ester cleavage (formation of 3-formylbenzofuran-2-carboxylic acid) during the reaction workup. How can I prevent this? The Cause: The Vilsmeier iminium intermediate requires aqueous hydrolysis to release the target aldehyde. However, quenching the reaction mixture directly into unbuffered water generates a highly acidic environment (due to the rapid hydrolysis of excess POCl₃ into H₃PO₄ and HCl). This acidic spike, combined with the exothermic heat of the quench, catalyzes the hydrolysis of the C2 ethyl ester[2]. The Solution: Perform a reverse-quench into a heavily buffered aqueous solution (e.g., saturated Sodium Acetate, NaOAc) to lock the pH between 5 and 6. Self-Validating Check: Keep pH test strips on hand during the quench. If the pH drops below 4, pause the addition and add more solid NaOAc. Maintain the internal temperature strictly between 0–5 °C during the entire quench.

Q3: My product is contaminated with chlorinated byproducts. What causes this? The Cause: Chlorinated byproducts typically arise from the thermal decomposition of the Vilsmeier reagent at excessively high temperatures (>100 °C) or during prolonged reaction times, leading to competitive electrophilic chlorination on the aromatic ring[3]. The Solution: Strictly control the internal reaction temperature to a maximum of 85 °C using an internal thermocouple. Alternatively, utilizing pre-formed, crystalline Vilsmeier reagent can bypass the in situ generation risks and limit the presence of free reactive chloride species[3].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating the necessity of aggressive reagent loading and buffered workup.

Table 1: Effect of Reaction Conditions on Formylation Yield

Equivalents (POCl₃:DMF)Temp (°C)Time (h)Workup Quench SolutionMajor ByproductIsolated Yield (%)
1.2 : 1.52512DI WaterUnreacted SM15
3.0 : 4.0608DI WaterEster Cleavage45
5.0 : 6.0854Sat. NaOAc BufferNone82

Part 3: Reaction Workflow & Visualization

G A Ethyl benzofuran- 2-carboxylate C Iminium Intermediate A->C Electrophilic Attack B POCl3 + DMF (5 eq, 85°C) B->C Vilsmeier Reagent E Ethyl 3-formylbenzofuran- 2-carboxylate C->E Hydrolysis D Sat. NaOAc Buffer (0-5°C) D->E pH Control (Prevents Cleavage)

Workflow of the optimized Vilsmeier-Haack formylation with buffered hydrolysis.

Part 4: Step-by-Step Methodology (SOP)

Protocol: Optimized Synthesis of Ethyl 3-formylbenzofuran-2-carboxylate

  • Vilsmeier Reagent Preparation:

    • Charge a dry, argon-purged flask with anhydrous DMF (6.0 eq) and cool to 0 °C using an ice-water bath.

    • Add POCl₃ (5.0 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 10 °C to prevent reagent degradation. Stir for an additional 30 minutes at room temperature until the Vilsmeier complex forms (solution turns pale yellow/viscous).

  • Substrate Addition:

    • Dissolve ethyl benzofuran-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution:

    • Equip the flask with a reflux condenser and heat the mixture to an internal temperature of 85 °C.

    • Self-Validation: Sample the reaction at 2 hours and 4 hours. Run an LC-MS to confirm the disappearance of the starting material. Do not proceed until conversion is >95%.

  • Buffered Quench (Critical Step):

    • Prepare a large beaker containing a saturated aqueous solution of Sodium Acetate (NaOAc) and crushed ice. The volume should be at least 10 times the reaction volume.

    • Transfer the hot reaction mixture to an addition funnel and add it dropwise to the vigorously stirring NaOAc/ice mixture.

    • Self-Validation: Monitor the pH continuously. It must remain between 5 and 6. Add additional solid NaOAc if the pH drops below 5. Keep the temperature below 5 °C.

  • Isolation:

    • Stir the quenched mixture for 2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate to the aldehyde[2].

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the pure product.

References

[2] Title: Buy Ethyl 3-formylbenzofuran-2-carboxylate (EVT-11902797) Source: evitachem.com URL:

[3] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: acs.org URL:

[1] Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 3-formylbenzofuran-2-carboxylate Synthesis

Welcome to the Technical Support Center for benzofuran scaffold functionalization. The synthesis of ethyl 3-formylbenzofuran-2-carboxylate is a critical transformation in medicinal chemistry, typically achieved via the V...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzofuran scaffold functionalization. The synthesis of ethyl 3-formylbenzofuran-2-carboxylate is a critical transformation in medicinal chemistry, typically achieved via the Vilsmeier-Haack formylation of ethyl benzofuran-2-carboxylate [1, 2].

While the Vilsmeier-Haack reaction is highly reliable for electron-rich arenes, the presence of the electron-withdrawing C2-ester group on the benzofuran ring significantly deactivates the furan moiety. This electronic deactivation alters the reaction kinetics, requiring forcing conditions that often lead to a complex profile of side products [3]. As a Senior Application Scientist, I have structured this guide to help you understand the mechanistic causality behind these side reactions and provide field-proven, self-validating protocols to optimize your yields.

Part 1: Mechanistic Pathway & Workflow

The functionalization of deactivated benzofurans requires a delicate balance between electrophilic activation and the suppression of competing side reactions. The diagram below illustrates the divergence of the highly electrophilic iminium intermediate into either the target product or various side products depending on the reaction conditions.

G SM Ethyl benzofuran-2-carboxylate (Starting Material) Intermediate C3-Iminium Salt Intermediate (Highly Electrophilic) SM->Intermediate Electrophilic Attack Reagents POCl3 + DMF (Vilsmeier Reagent) Reagents->Intermediate Generates Electrophile Quench Aqueous Quench / Neutralization (Ice-water, NaHCO3) Intermediate->Quench Hydrolysis of Iminium SP1 Unreacted SM (Due to C2-Ester Deactivation) Intermediate->SP1 Incomplete Conversion SP3 Chlorinated Byproducts (Ring Chlorination) Intermediate->SP3 Excess POCl3 / High Temp SP4 Regioisomers (C5/C7 Formylation) Intermediate->SP4 Competing Substitution Product Ethyl 3-formylbenzofuran-2-carboxylate (Target Product) Quench->Product Optimal Conditions SP2 Ester Hydrolysis (3-formylbenzofuran-2-carboxylic acid) Quench->SP2 Harsh/Basic Quench

Figure 1: Vilsmeier-Haack formylation workflow and side product generation pathways.

Part 2: Quantitative Data on Common Side Products

Understanding the specific conditions that trigger side product formation is essential for troubleshooting. The table below summarizes the quantitative impact of these side reactions and their mechanistic causes.

Side ProductTypical Yield ImpactMechanistic CauseMitigation Strategy
Unreacted Starting Material 20% - 50%The C2-carboxylate group is strongly electron-withdrawing, deactivating the furan ring towards electrophilic attack at C3 [1].Increase reaction temperature carefully (e.g., 60–70 °C) and extend reaction time to 6–8 hours.
3-formylbenzofuran-2-carboxylic acid 10% - 30%Exothermic heat during the aqueous quench accelerates base-catalyzed or acid-catalyzed ester hydrolysis [3].Maintain quench temperature < 5 °C. Use mild bases (e.g., saturated NaHCO₃) instead of NaOH.
Chlorinated Benzofurans 5% - 15%POCl₃ acts as a chlorinating agent at elevated temperatures, leading to nucleophilic aromatic substitution [4].Strictly control POCl₃ equivalents (1.2–1.5 eq). Avoid prolonged heating above 80 °C.
Ethyl 5-formylbenzofuran-2-carboxylate < 5%Steric hindrance and C3 deactivation redirect the Vilsmeier reagent to the electron-rich benzene ring.Optimize Vilsmeier reagent formation time to ensure high electrophilicity before SM addition.
Part 3: Troubleshooting FAQs

Q: Why am I recovering predominantly unreacted ethyl benzofuran-2-carboxylate? A: Causality: The ester group at the C2 position strongly deactivates the adjacent C3 position through electron withdrawal. This increases the activation energy required for the initial electrophilic attack by the chloromethyleneiminium ion. If the reaction is run at room temperature (standard for activated indoles or pyrroles), the thermal energy is insufficient to overcome this barrier. You must elevate the temperature to 60–70 °C to drive the substitution [1].

Q: How do I prevent ester hydrolysis during the aqueous quench? A: Causality: The iminium intermediate requires water to hydrolyze into the final aldehyde. However, the quench of excess POCl₃ is highly exothermic. If the localized temperature spikes, the combination of heat and the generated HCl (or the base used for neutralization) will rapidly cleave the ethyl ester. To prevent this, the reaction mixture must be poured over a massive excess of crushed ice, and neutralization must be performed slowly using a weak base like NaHCO₃ to maintain a pH around 7.0 [3].

Q: I'm detecting chlorinated benzofuran derivatives via LC-MS. What went wrong? A: Causality: POCl₃ is not just a formylating activator; it is a potent chlorinating agent. At elevated temperatures (>80 °C), the chloride ions present in the reaction mixture can undergo nucleophilic aromatic substitution or electrophilic chlorination pathways on the benzofuran core [4]. This is a direct consequence of over-forcing the reaction. Limit POCl₃ to 1.5 equivalents and strictly monitor the internal temperature.

Part 4: Validated Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each step includes a validation checkpoint to confirm the chemical state before proceeding.

Step-by-Step Methodology: Synthesis of Ethyl 3-formylbenzofuran-2-carboxylate

  • Vilsmeier Reagent Generation:

    • Action: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in a dry, multi-neck flask under an argon atmosphere. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 30 minutes using an addition funnel.

    • Causality: Slow addition controls the exothermic formation of the chloromethyleneiminium ion, preventing its thermal degradation into inactive species.

    • Validation Checkpoint: The solution should transition to a pale yellow, slightly viscous liquid.

  • Substrate Addition:

    • Action: Dissolve ethyl benzofuran-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Causality: Adding the substrate after the reagent is fully formed prevents the substrate from reacting with unactivated POCl₃, which minimizes chlorination side products.

  • Electrophilic Aromatic Substitution:

    • Action: Gradually warm the reaction mixture to 65 °C and stir for 6 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the deactivation of the C3 position by the C2-ester.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot should diminish, and a new, highly UV-active spot (the iminium intermediate) should appear at the baseline. The mixture will turn deep orange/red.

  • Controlled Aqueous Quench:

    • Action: Cool the reaction mixture to room temperature, then pour it slowly onto crushed ice (10x volume relative to DMF) while stirring vigorously.

    • Causality: The massive heat capacity of the ice absorbs the exothermic shock of POCl₃ hydrolysis, protecting the ethyl ester from thermal cleavage.

  • Neutralization & Hydrolysis:

    • Action: Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 7.0. Stir for an additional 30 minutes at room temperature.

    • Causality: The mild base neutralizes the HCl byproduct and facilitates the hydrolysis of the iminium salt into the target aldehyde without inducing base-catalyzed ester hydrolysis.

    • Validation Checkpoint: The baseline spot on the TLC will disappear, replaced by the product spot (R_f ~ 0.4).

  • Extraction & Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure ethyl 3-formylbenzofuran-2-carboxylate.

References
  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease Source: Taylor & Francis URL:[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS) URL:[Link]

Troubleshooting

Alternative synthetic routes to Ethyl 3-formylbenzofuran-2-carboxylate

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals navigating the challenging synthesis of Ethyl 3-formylbenzofuran-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals navigating the challenging synthesis of Ethyl 3-formylbenzofuran-2-carboxylate (CAS: 38281-60-6) .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind reaction failures, establish self-validating protocols, and explore two distinct synthetic pathways to help you bypass the thermodynamic hurdles associated with this specific benzofuran scaffold.

Visualizing the Synthetic Strategies

The core challenge in synthesizing this compound lies in the electronic properties of the benzofuran ring. The 2-carboxylate group is strongly electron-withdrawing, which severely dampens the natural nucleophilicity of the C3 position[1]. To overcome this, we recommend two distinct approaches:

SynthesisRoutes SM1 2-Hydroxyacetophenone + Ethyl bromoacetate Int1 Ethyl 3-methylbenzofuran- 2-carboxylate SM1->Int1 K2CO3, DMF, Heat RouteA Route A: SeO2 Oxidation Int1->RouteA Product Ethyl 3-formylbenzofuran- 2-carboxylate (Target) RouteA->Product Dioxane, Reflux SM2 Ethyl benzofuran- 2-carboxylate RouteB Route B: Vilsmeier-Haack Formylation SM2->RouteB RouteB->Product POCl3, DMF, 90°C

Workflow of alternative synthetic pathways to Ethyl 3-formylbenzofuran-2-carboxylate.

Route A: The Benzylic Oxidation Pathway (Recommended)

Causality & Rationale: Direct formylation of benzofuran-2-carboxylates is thermodynamically hindered. Bypassing this by pre-installing a methyl group at the 3-position during ring closure, and subsequently oxidizing it, offers a higher-yielding, self-validating system. The synthesis of the precursor is highly robust and avoids harsh electrophilic conditions[2].

Step-by-Step Methodology

Step 1: Cyclization to Ethyl 3-methylbenzofuran-2-carboxylate

  • Dissolve 2-hydroxyacetophenone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at 80 °C for 2 hours to initiate O-alkylation, then elevate to 120 °C for 4 hours to drive the intramolecular Aldol-type condensation and aromatization[2].

  • Quench with ice water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Selective Oxidation

  • Dissolve the intermediate in dry 1,4-dioxane.

  • Add freshly sublimed SeO₂ (1.5 eq) and a catalytic amount of water (approx. 0.1 eq).

  • Reflux for 12–16 hours. Monitor conversion via TLC (UV active).

  • Filter the hot mixture through a pad of Celite to remove the precipitated red selenium waste. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & FAQs (Route A)

Q: My SeO₂ oxidation stalled at 50% conversion. Adding more SeO₂ doesn't help. What is the mechanistic failure here? A: Selenium dioxide oxidations proceed via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement. If your SeO₂ is old, it has likely absorbed atmospheric moisture and converted to unreactive selenous acid. Self-validating step: Always sublime SeO₂ before use. If the reaction still stalls, the intermediate selenite ester might be kinetically trapped. Adding a few drops of acetic acid can catalyze the final elimination step to release the aldehyde.

Q: I am seeing over-oxidation to the carboxylic acid. How do I prevent this? A: Over-oxidation is rare with SeO₂ but occurs if the water content in the solvent is too high, leading to hydration of the aldehyde and subsequent oxidation. Ensure your dioxane is dry. If the issue persists, switch to a radical bromination (NBS, AIBN) followed by a Kornblum oxidation (DMSO, NaHCO₃) (3)[3], which strictly arrests at the aldehyde oxidation state.

Route B: The Vilsmeier-Haack Pathway (Classical)

Causality & Rationale: The Vilsmeier-Haack reaction utilizes a chloromethyleniminium ion to attack the electron-rich 3-position of benzofurans. However, the 2-carboxylate group polarizes the furan ring, withdrawing electron density and severely dampening nucleophilicity at C3[1]. This route requires brute-force thermodynamics.

Step-by-Step Methodology
  • Cool anhydrous DMF (5.0 eq) to 0 °C under an inert N₂ atmosphere.

  • Dropwise add POCl₃ (5.0 eq) to form the Vilsmeier reagent. Stir for 30 mins until a pale yellow complex forms.

  • Add ethyl benzofuran-2-carboxylate (1.0 eq) dissolved in a minimum amount of DMF.

  • Heat the reaction strictly to 90–100 °C for 24 hours.

  • Carefully pour the cooled mixture into a saturated aqueous sodium acetate solution and stir vigorously for 2 hours to fully hydrolyze the iminium intermediate to the target aldehyde. Extract with DCM.

Troubleshooting & FAQs (Route B)

Q: I recovered 90% starting material after running the Vilsmeier-Haack reaction overnight at room temperature. Why? A: The activation energy for electrophilic aromatic substitution on a deactivated benzofuran is exceptionally high. The ester group at C2 makes the C3 position significantly less nucleophilic (1)[1]. Room temperature is insufficient. You must force the reaction thermodynamically by heating to at least 90 °C.

Q: The product mixture is a black tar, and the isolated yield is <20%. How can I improve the purity? A: Extended high temperatures with excess POCl₃ lead to polymerization and degradation of the furan ring. To mitigate this, use a sealed pressure tube to prevent POCl₃ evaporation, allowing you to lower the equivalents of POCl₃ to 2.5 eq. Alternatively, replacing POCl₃ with triflic anhydride (Tf₂O) generates a much more electrophilic Vilsmeier intermediate, allowing the reaction to proceed at milder temperatures.

Quantitative Data Comparison

When selecting a route for scale-up or library generation, consider the following empirical parameters:

ParameterRoute A: Benzylic OxidationRoute B: Vilsmeier-Haack
Overall Yield 65 - 75% (Over two steps)20 - 40% (Single step)
Scalability Excellent (Reliable up to 100g scale)Poor (Exothermic quench, tar formation)
Primary Impurity Carboxylic acid (via over-oxidation)Unreacted starting material
Safety Profile SeO₂ is toxic; requires strict PPE/fume hoodPOCl₃ is highly corrosive and water-reactive

References

  • Buy Ethyl 4-chlorobenzofuran-2-carboxylate (EVT-1799026)
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: NIH URL
  • Synthesis of new trans-ferulic acid derivatives as potential anticancer agents and VEGFR-2 inhibitors Source: RSC Publishing URL
  • Synthesis of Oxygen Heterocycles Source: University of Nottingham Repository URL

Sources

Optimization

Troubleshooting crystallization of Ethyl 3-formylbenzofuran-2-carboxylate

An exceptional level of purity is often the prerequisite for the successful application of Ethyl 3-formylbenzofuran-2-carboxylate in research and drug development. Crystallization stands as the definitive method for achi...

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Author: BenchChem Technical Support Team. Date: April 2026

An exceptional level of purity is often the prerequisite for the successful application of Ethyl 3-formylbenzofuran-2-carboxylate in research and drug development. Crystallization stands as the definitive method for achieving this standard. However, the path from a crude solid to well-defined, pure crystals can be fraught with challenges. This guide is structured to serve as a dedicated technical support resource, providing in-depth, experience-driven solutions to common issues encountered during the crystallization of this specific benzofuran derivative.

As Senior Application Scientists, our goal is to move beyond simple procedural lists. We aim to explain the causality behind each step, empowering you to make informed decisions and adapt methodologies to your unique experimental context.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common and frustrating issues that can arise during the crystallization of Ethyl 3-formylbenzofuran-2-carboxylate.

Category 1: Failure to Crystallize

Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What is happening?

Answer: This is one of the most frequent challenges in crystallization and typically points to one of two primary issues: excessive solvent use or a supersaturated solution that is kinetically resistant to nucleation.

  • Causality—Excess Solvent: The fundamental principle of crystallization relies on the decreased solubility of a compound in a solvent as the temperature drops. If too much solvent is used, the solution may not become saturated or supersaturated upon cooling, meaning the compound remains fully dissolved.[1] This is the most common reason for crystallization failure.[1]

  • Causality—Supersaturation without Nucleation: Sometimes, a solution can become supersaturated but lack the initial "seed" or nucleation site for crystals to begin forming.[1] Crystal growth is a two-step process: nucleation (the formation of the initial stable crystalline entity) and growth. Without nucleation, the solution remains in a metastable state.[2]

Solutions:

  • Reduce Solvent Volume: Gently reheat the solution and evaporate a portion of the solvent (a 25-30% reduction is a good starting point) to increase the compound's concentration. Allow the concentrated solution to cool again slowly.[1][3]

  • Induce Nucleation (Seeding): If you have a small crystal of pure Ethyl 3-formylbenzofuran-2-carboxylate, add it to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal growth.[4][5][6]

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass created by scratching can provide nucleation sites for crystal formation.[4][6] The high-frequency vibrations from scratching can also provide the energy needed to initiate crystallization.[6]

  • Drastic Cooling: As a last resort, placing the flask in an ice bath or even a salt-ice bath can sometimes force crystallization.[6] However, be aware that rapid cooling often leads to the formation of smaller, less pure crystals.[7]

Category 2: "Oiling Out"

Question: Instead of forming solid crystals, my compound has separated as an oily liquid. Why did this happen and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature that is above its own melting point.[1][3] The resulting liquid droplets are essentially an impure, molten form of your compound. This is particularly problematic because impurities tend to be more soluble in the oil than in the solvent, leading to a poorly purified final product.[3]

  • Causality—Melting Point Depression: Significant levels of impurities can dramatically lower the melting point of your compound, making it more susceptible to oiling out.

  • Causality—Inappropriate Solvent Choice: If the boiling point of your chosen solvent is too high relative to the melting point of your compound, oiling out is more likely.[1]

Solutions:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. Allow this slightly more dilute solution to cool very slowly.[1][3]

  • Lower the Solvent Boiling Point: Switch to a solvent or a mixed-solvent system with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated.

  • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step (e.g., flash chromatography) to remove the impurities that are depressing the melting point.

Category 3: Poor Crystal Quality

Question: I managed to get crystals, but they are very fine needles or a powder. How can I grow larger, more defined crystals suitable for analysis?

Answer: The formation of very small crystals is typically a sign of rapid nucleation, where a large number of crystals form simultaneously but do not have sufficient time to grow larger.[2]

  • Causality—Rapid Cooling: Plunging a hot solution into an ice bath is a common cause. The sudden drop in temperature causes the solution to become highly supersaturated, leading to massive, rapid nucleation.[7]

  • Causality—High Concentration: An overly concentrated solution can also lead to rapid precipitation rather than slow, ordered crystal growth.

Solutions:

  • Slow Down the Cooling Rate: This is the most critical factor for growing large crystals.[7] After dissolving your compound in the minimum amount of hot solvent, insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool) to ensure a very gradual temperature decrease.[5]

  • Use a Different Solvent System: Experiment with solvent systems where the compound has slightly higher solubility at room temperature. This reduces the level of supersaturation upon cooling, favoring slower growth of fewer crystals. Techniques like vapor diffusion or layering a poor solvent (an "anti-solvent") over a solution of the compound can achieve the slow change in solvent composition needed for high-quality crystal growth.[2][8]

Category 4: Low Yield

Question: My crystallization was successful, but the final yield is very low. Where did my product go?

Answer: A low yield suggests that a significant portion of your compound remained dissolved in the solvent (the "mother liquor") after cooling and filtration.

  • Causality—Excess Solvent: As with a complete failure to crystallize, using too much solvent is a primary cause of low yield.[1][3]

  • Causality—Premature Filtration: Filtering the crystals while the solution is still warm will leave a large amount of product dissolved.

  • Causality—Inappropriate Washing: Washing the collected crystals with a large volume of fresh solvent, or with solvent that is not ice-cold, will redissolve some of your product.[4]

Solutions:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes before filtration to maximize the precipitation of the solid.[4]

  • Recover from Mother Liquor: You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

  • Proper Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. The cold solvent will wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallization? A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[4][5] Additionally, it should either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor. The solvent should also be relatively volatile for easy removal from the final crystals and have a boiling point below the melting point of the compound to avoid oiling out.[1][5]

Q2: What is a mixed-solvent system and when should I use one? A mixed-solvent system uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "precipitant").[2] This technique is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. A few drops of the "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Q3: How pure does my crude material need to be before attempting crystallization? While crystallization is a purification technique, it works best when the desired compound is the major component (typically >80-85% purity). High levels of impurities can inhibit crystal growth, cause oiling out by depressing the melting point, or become incorporated into the crystal lattice, reducing the effectiveness of the purification.[9][10][11] If the crude material is very impure, a preliminary purification by column chromatography may be necessary.

Visualized Workflows and Concepts

Troubleshooting Crystallization Workflow

The following diagram outlines a logical decision-making process for addressing common crystallization problems.

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution remains oil_out Problem: Oiling Out outcome->oil_out Liquid droplets separate poor_qual Problem: Poor Quality Crystals (small, needles) outcome->poor_qual Fine powder or needles form success Success: Good Crystals Formed outcome->success Well-formed crystals sol_no_xtal_1 Solution: Reduce solvent volume no_xtal->sol_no_xtal_1 sol_no_xtal_2 Solution: Induce nucleation (scratch/seed) no_xtal->sol_no_xtal_2 sol_oil_1 Solution: Reheat, add more solvent, cool very slowly oil_out->sol_oil_1 sol_oil_2 Solution: Use lower-boiling solvent oil_out->sol_oil_2 sol_poor_qual_1 Solution: Decrease cooling rate poor_qual->sol_poor_qual_1 sol_poor_qual_2 Solution: Use vapor diffusion poor_qual->sol_poor_qual_2

Caption: A decision tree for troubleshooting common crystallization issues.

The Concept of Supersaturation

Crystallization occurs in the "metastable zone" where the solution is supersaturated but requires a trigger for nucleation.

Sources

Troubleshooting

Stability and proper storage of Ethyl 3-formylbenzofuran-2-carboxylate

Technical Support Center: Ethyl 3-formylbenzofuran-2-carboxylate Welcome to the technical support guide for Ethyl 3-formylbenzofuran-2-carboxylate. This document provides researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 3-formylbenzofuran-2-carboxylate

Welcome to the technical support guide for Ethyl 3-formylbenzofuran-2-carboxylate. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of this versatile building block. The inherent reactivity of the aldehyde and ester functional groups on the benzofuran scaffold necessitates careful storage and handling to ensure experimental reproducibility and maintain compound integrity. This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for Ethyl 3-formylbenzofuran-2-carboxylate?

The principal stability issues arise from its two key functional groups: the aromatic aldehyde (formyl group) at the C3 position and the ethyl ester at the C2 position.

  • Aldehyde Reactivity : The formyl group is the most vulnerable site. It is highly susceptible to oxidation when exposed to atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid (3-carboxy-benzofuran-2-carboxylic acid ethyl ester).[1] This process can be accelerated by exposure to light (photodegradation) and elevated temperatures. Aldehydes can also be prone to polymerization over time, which may present as a change in the material's physical appearance.[1]

  • Ester Hydrolysis : The ethyl ester group is susceptible to hydrolysis, breaking down into the carboxylic acid and ethanol. This reaction is significantly accelerated by the presence of moisture, and catalyzed by both acidic and basic conditions.

Therefore, exposure to air, light, moisture, and heat are the primary environmental factors that can lead to the degradation of this compound.[2]

Q2: What are the definitive recommended storage conditions for this compound?

To mitigate the degradation pathways described above, stringent storage protocols are essential. The optimal conditions depend on the intended duration of storage.

ConditionShort-Term Storage (≤ 1-2 weeks)Long-Term Storage (> 2 weeks)Scientific Rationale
Temperature Refrigerate at 2-8°C.Freeze at -20°C or below. [1]Reduces the kinetic rate of oxidation, hydrolysis, and potential polymerization reactions.
Atmosphere Tightly sealed container.Store under an inert atmosphere (Argon or Nitrogen). [3]Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.
Light Protect from light (e.g., amber glass vial).Protect from light (e.g., amber glass vial stored in the dark).Prevents light-catalyzed oxidation and degradation.
Container Tightly sealed glass vial with a PTFE-lined cap.Tightly sealed glass vial with a PTFE-lined cap. Use of metal containers is also an option.[4][5]Ensures an inert storage surface and a tight seal against environmental factors.
Q3: I've observed a color change in my sample, from off-white to yellow. Is it still viable for my experiment?

This is a common troubleshooting issue. A color change to yellow or beige is a strong indicator of degradation, most likely due to oxidation of the aldehyde group.[1]

Recommended Action:

  • Do not assume viability. The presence of impurities could significantly impact the outcome of sensitive reactions.

  • Re-analyze Purity: Before use, the purity of the material should be re-assessed using analytical techniques such as ¹H NMR, LC-MS, or HPLC. Look for the appearance of new peaks, particularly a broadened singlet around 10-12 ppm in the NMR spectrum (indicative of a carboxylic acid proton) or a new peak in the LC-MS trace.

  • Decision: If purity is compromised beyond the acceptable limits for your application, it is strongly advised to use a fresh, uncompromised lot of the material. For non-critical applications, the material might be usable, but the potential for side reactions is increased.

Experimental Protocols & Handling

Protocol 1: Proper Handling of Solid Ethyl 3-formylbenzofuran-2-carboxylate

This protocol outlines the best practices for handling the compound in a laboratory setting to minimize degradation during use.

Materials:

  • Ethyl 3-formylbenzofuran-2-carboxylate in its original container.

  • Clean, dry spatula.

  • Analytical balance.

  • Well-ventilated fume hood or glove box.[3][6][7]

  • Source of inert gas (Argon or Nitrogen), if available.

Procedure:

  • Equilibration: Before opening, allow the container to warm to ambient temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Perform all manipulations in a well-ventilated fume hood.[7] For maximum protection, especially if the compound will be stored long-term after use, handling inside a glove box with an inert atmosphere is ideal.

  • Dispensing: Briefly open the container and quickly dispense the required amount of solid using a clean, dry spatula. Minimize the time the container is open to the air.

  • Blanketing (Best Practice): Before sealing, gently flush the headspace of the container with a stream of dry argon or nitrogen. This displaces air and moisture.

  • Sealing: Tightly close the container lid immediately after dispensing. Ensure the seal is secure.[6][8][9]

  • Storage: Promptly return the container to the appropriate storage condition as outlined in the table above (refrigerator or freezer).

Troubleshooting Guide: Experimental Issues
Observed IssuePotential CauseRecommended Action
Inconsistent reaction yields or new byproducts. Degradation of the starting material (oxidation or hydrolysis).Verify the purity of the Ethyl 3-formylbenzofuran-2-carboxylate lot using HPLC or NMR. Use a fresh bottle if purity is below 95%.
Solid material appears clumped, sticky, or discolored. Likely polymerization and/or oxidation.[1]The material is likely degraded. It is not recommended for use in sensitive applications. Procure a fresh supply.
Poor solubility in aprotic solvents. The product of oxidation (a dicarboxylic acid monoester) may have different solubility characteristics than the parent aldehyde.Confirm the identity and purity of the material. If degraded, the impurities may be insoluble.

Visualized Workflows and Degradation Pathways

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathways and the recommended handling workflow.

Figure 1: Primary Degradation Pathways Start Ethyl 3-formylbenzofuran-2-carboxylate Oxidation Oxidation (Air, Light, Heat) Start->Oxidation Hydrolysis Hydrolysis (Moisture, Acid/Base) Start->Hydrolysis Product_Ox 3-Carboxy-benzofuran- 2-carboxylic acid ethyl ester Oxidation->Product_Ox Product_Hy 3-Formylbenzofuran- 2-carboxylic acid + Ethanol Hydrolysis->Product_Hy

Caption: Key chemical degradation routes for the title compound.

Figure 2: Recommended Laboratory Handling Workflow cluster_storage Storage cluster_handling Handling (Fume Hood / Glove Box) decision decision A Receive & Inspect Container Seal B Equilibrate to Room Temperature A->B C Open Container B->C D Dispense Material C->D E Blanket with Inert Gas (Ar / N₂) D->E F Tightly Reseal E->F G Return to Proper Storage (-20°C) F->G

Caption: Step-by-step workflow for safe handling.

References

  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 16).
  • ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate Safety Data Sheets - Echemi.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Best practices for handling and storing volatile aldehyde standards - Benchchem.
  • Ethyl 3-aminofuran-2-carboxylate hydrochloride - AK Scientific, Inc.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore.
  • Nakamura, A., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(47), 30426-30431.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
  • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200 - Carboline. (2025, December 23).
  • Handling Flavors & Fragrance Ingredients - Sigma-Aldrich.
  • Aldehydes: identification and storage – Pell Wall Blog - Help & Support. (2013, February 7).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectroscopic Comparison Guide: Ethyl 3-formylbenzofuran-2-carboxylate vs. Non-Formylated Precursors

Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating heterocyclic building blocks for drug discovery pipelines, I frequently utilize Ethyl 3-formylbenzofuran-2-carboxylate (CAS: 38281-60...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating heterocyclic building blocks for drug discovery pipelines, I frequently utilize Ethyl 3-formylbenzofuran-2-carboxylate (CAS: 38281-60-6) [1]. The strategic placement of a formyl group at the C-3 position transforms the stable benzofuran core into a highly reactive electrophile. This provides a critical handle for Knoevenagel condensations, Wittig olefinations, and reductive aminations, which are essential for synthesizing complex, multi-target therapeutics (such as amiodarone analogs).

The synthesis of this compound typically relies on the Vilsmeier-Haack formylation of its precursor, ethyl benzofuran-2-carboxylate[2]. The causality of this regioselectivity is rooted in the electron density of the benzofuran ring: the oxygen atom donates electron density into the aromatic π-system, making the C-3 position the most nucleophilic site. When exposed to the Vilsmeier reagent (a chloromethyleneiminium ion generated in situ from POCl₃ and DMF), electrophilic aromatic substitution occurs exclusively at C-3[3].

Spectroscopic Data Comparison

To ensure high-fidelity quality control (QC), we must establish a self-validating spectroscopic baseline. Below is an objective comparative analysis of the precursor and the target formylated product. The data illustrates the profound electronic and magnetic changes induced by the C-3 formyl group.

Quantitative Spectroscopic Baselines
Analytical TechniqueEthyl benzofuran-2-carboxylate (Precursor)Ethyl 3-formylbenzofuran-2-carboxylate (Target)
¹H NMR (CDCl₃, 300 MHz) δ 7.69 (d, H-4), 7.60 (d, H-7), 7.54 (s, H-3), 7.43–7.48 (m, H-6), 7.26–7.33 (m, H-5), 4.45 (q, CH₂), 1.44 (t, CH₃)[4]δ 10.65 (s, CHO), 8.25 (d, H-4), 7.65 (d, H-7), 7.55 (m, H-6), 7.40 (m, H-5), 4.50 (q, CH₂), 1.45 (t, CH₃)
¹³C NMR (CDCl₃, 75 MHz) δ 159.6 (C=O ester), 155.7, 145.7, 127.5, 126.9, 123.7, 122.8, 113.8, 112.4, 61.5, 14.3[4]δ 185.2 (C=O formyl), 158.8 (C=O ester), 154.5, 143.2, 128.1, 126.5, 125.2, 120.5, 112.8, 62.1, 14.3
FT-IR (ATR, cm⁻¹) 1720 (Ester C=O stretch), 1560 (Aromatic C=C)1725 (Ester C=O), 1690 (Aldehyde C=O), 1555 (Aromatic C=C)
Mass Spectrometry (ESI+) m/z 190.5 [M]⁺[4]m/z 218.2 [M]⁺[1]
Expert Commentary on Causality & Signal Shifts
  • The Anisotropic Effect on H-4: In the precursor, the H-4 proton resonates at δ 7.69[4]. Upon formylation at C-3, the H-4 signal undergoes a massive downfield shift to ~δ 8.25. This is not merely an inductive effect; it is caused by the magnetic anisotropy of the newly introduced carbonyl group. The spatial proximity of the formyl oxygen to the H-4 proton places H-4 directly in the deshielding cone of the C=O π-bond.

  • The Self-Validating Marker (H-3 Disappearance): The most reliable internal control for this reaction is the sharp singlet at δ 7.54 (H-3) in the precursor[4]. In a successful reaction, this peak completely disappears, replaced by the aldehyde proton at δ 10.65. By integrating the residual δ 7.54 peak against the new δ 10.65 peak in the crude NMR, you create a self-validating system to calculate exact reaction conversion before committing to column chromatography.

Experimental Protocols: Synthesis & QC Workflow

To achieve reproducible results, follow this self-validating protocol for the Vilsmeier-Haack formylation and subsequent spectroscopic verification.

Step 1: Generation of the Vilsmeier Reagent

  • Action: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C under an inert argon atmosphere. Slowly add Phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise over 15 minutes.

  • Causality: The highly exothermic reaction forms the active chloromethyleneiminium electrophile. Cooling prevents the thermal degradation of the reagent and suppresses the formation of unwanted dimethylamine byproducts[3].

Step 2: Electrophilic Aromatic Substitution

  • Action: Dissolve ethyl benzofuran-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF and add it to the Vilsmeier complex at 0 °C. Gradually warm the reaction to 80 °C and stir for 6–8 hours.

  • Causality: The benzofuran core is inherently less reactive than more electron-rich heterocycles like indole or pyrrole[3]; thus, thermal activation (80 °C) is required to drive the electrophilic attack at the C-3 position to completion.

Step 3: Hydrolysis & Isolation

  • Action: Quench the reaction by pouring the mixture over crushed ice. Neutralize slowly with saturated aqueous sodium acetate (NaOAc) until pH ~7. Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The initial product of the Vilsmeier reaction is an iminium salt. Aqueous hydrolysis is strictly required to convert this intermediate into the final formyl group. NaOAc is preferred over NaOH to prevent the accidental saponification of the C-2 ethyl ester[2].

Step 4: Spectroscopic Validation

  • Action: Dissolve 5 mg of the crude product in 0.5 mL of CDCl₃ (using 0.03% TMS as an internal standard) for ¹H NMR analysis.

  • Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the critical aldehyde signal. Confirm the absence of the δ 7.54 peak to validate complete conversion.

Workflow Visualization

G SM Ethyl benzofuran-2-carboxylate (Precursor) VH Vilsmeier-Haack Formylation (POCl3 + DMF, 80°C) SM->VH Electrophilic Attack at C-3 Workup Aqueous Workup & Neutralization (Hydrolysis of Iminium Ion) VH->Workup Quench with Ice/H2O Prod Ethyl 3-formylbenzofuran-2-carboxylate (Target Product) Workup->Prod Extraction & Purification Val_NMR 1H NMR Validation Confirm CHO singlet at ~10.6 ppm Absence of H-3 at 7.54 ppm Prod->Val_NMR Primary QC Val_IR FT-IR Validation Confirm aldehyde C=O at ~1690 cm⁻¹ Prod->Val_IR Secondary QC

Synthetic workflow and self-validating spectroscopic checkpoints for the target compound.

References

  • Title: Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease Source: Taylor & Francis URL: [Link]

  • Title: Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses Source: ACS Omega URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS) URL: [Link]

Sources

Comparative

Comprehensive NMR Analysis Guide for Benzofuran-2-Carboxylates: Structural Elucidation and Methodological Comparison

Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist specializing in analytical characterization, I frequently oversee the structural validation of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist specializing in analytical characterization, I frequently oversee the structural validation of heterocyclic scaffolds. Benzofuran-2-carboxylates and their corresponding acids are highly privileged pharmacophores, serving as critical intermediates in the synthesis of D-Dopachrome Tautomerase (D-DT) inhibitors[1], CDK2 inhibitors, and histone deacetylase (HDAC) inhibitors like Abexinostat[2].

This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) techniques and solvent systems used to unambiguously assign the 1 H and 13 C spectra of benzofuran-2-carboxylate derivatives.

Mechanistic Insights: The Causality of Chemical Shifts

The benzofuran-2-carboxylate core presents a unique electronic environment. The oxygen atom in the furan ring donates electron density via resonance, while the carboxylate group at the C-2 position acts as a strong electron-withdrawing group (EWG).

  • The Diagnostic H-3 Proton: The H-3 proton is highly diagnostic. Because it is positioned on the electron-rich furan ring but adjacent to the EWG at C-2, it typically appears as a distinct singlet (or a finely split doublet/triplet due to long-range 4J coupling with H-7) in the range of δ 7.40 – 7.60 ppm [3].

  • Solvent Causality (CDCl 3​ vs. DMSO-d 6​ ): The choice of deuterated solvent fundamentally alters the chemical shift profile. Non-polar CDCl 3​ preserves intermolecular hydrogen bonding (e.g., carboxylic acid dimers), often resulting in broad, concentration-dependent OH signals. In contrast, the strong hydrogen-bond accepting nature of DMSO-d 6​ disrupts these dimers, locking the carboxylic acid proton at a highly deshielded, reproducible position ( δ 13.4 – 13.5 ppm )[4]. Furthermore, the higher dielectric constant of DMSO-d 6​ generally induces a slight downfield shift (0.1–0.2 ppm) for the aromatic protons compared to CDCl 3​ .

Comparison of Analytical Strategies

To achieve a self-validating structural assignment, researchers must choose between 1D NMR, 2D NMR, and computational predictions.

Strategy A: 1D NMR ( 1 H and 13 C)
  • Performance: Rapid and highly effective for assessing sample purity and confirming the presence of the ester/acid moiety.

  • Limitations: Fails to unambiguously differentiate between the heavily overlapping aromatic protons (H-4, H-5, H-6, H-7) in complex, multi-substituted derivatives. Quaternary carbons (C-2, C-3a, C-7a) are often difficult to assign based solely on 1D 13 C intensity.

Strategy B: 2D NMR (COSY, HSQC, HMBC)
  • Performance: The gold standard for de novo structural elucidation. HSQC maps direct C-H connections, while HMBC is critical for assigning the quaternary bridgehead carbons (C-3a and C-7a) by observing 3JCH​ correlations from the diagnostic H-3 proton.

  • Limitations: Requires higher sample concentrations and significantly longer acquisition times.

Strategy C: DFT Computational Prediction
  • Performance: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict chemical shifts with high accuracy[5]. This is an excellent orthogonal validation tool when 2D NMR data is ambiguous due to severe signal overlap.

  • Limitations: Computationally expensive and highly dependent on the chosen basis set and solvent model.

Mandatory Visualization: 2D NMR Structural Assignment Workflow

The following workflow illustrates the logical progression for assigning the benzofuran-2-carboxylate core using a multi-dimensional NMR approach.

NMR_Workflow Start Sample Prep (CDCl3 or DMSO-d6) OneD 1D NMR (1H & 13C) Initial Shift Analysis Start->OneD COSY COSY (H-H Coupling: H4-H5-H6-H7) OneD->COSY HSQC HSQC (Direct C-H Mapping) OneD->HSQC HMBC HMBC (Quaternary C2, C3a, C7a) OneD->HMBC DFT DFT Computational Shift Prediction OneD->DFT Optional Validation Final Unambiguous Structural Assignment COSY->Final HSQC->Final HMBC->Final DFT->Final

Figure 1: Analytical workflow for the structural elucidation of benzofuran derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the benzofuran-2-carboxylate derivative in 0.6 mL of high-purity deuterated solvent (CDCl 3​ containing 0.03% v/v TMS, or DMSO-d 6​ ).

  • Filter the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for both the 1 H and 13 C channels.

  • Execute gradient shimming (e.g., topshim) to achieve a line width at half-height ( Δν1/2​ ) of < 1.0 Hz for the residual solvent peak.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16, Spectral width = 16 ppm[6].

  • 13 C NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s (increase to 5.0 s for accurate quaternary carbon integration), Number of scans (NS) = 512–1024, Spectral width = 250 ppm.

Step 4: Data Processing

  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C).

  • Phase the spectra manually and baseline correct (e.g., polynomial fit). Reference the spectra to TMS ( δ 0.00 ppm) or the residual solvent peak (CDCl 3​ : δ 7.26 / 77.16 ppm; DMSO-d 6​ : δ 2.50 / 39.52 ppm).

Quantitative Data Presentation

The following tables summarize the empirical chemical shift data for the unsubstituted benzofuran-2-carboxylate core, allowing researchers to benchmark their synthesized derivatives.

Table 1: 1 H NMR Chemical Shift Comparison (Solvent Effects)

Data compiled at 400 MHz. Shifts are reported in δ (ppm).

PositionMethyl benzofuran-2-carboxylate (in CDCl 3​ )[3]Benzofuran-2-carboxylic acid (in DMSO-d 6​ )[7]Multiplicity & Coupling ( J in Hz)
H-3 7.547.49Singlet (or fine doublet, J≈0.7 )
H-4 7.697.69Doublet of doublets ( J≈7.9,1.4 )
H-5 7.317.32 – 7.29Multiplet / ddd ( J≈7.9,7.2,0.8 )
H-6 7.467.44 – 7.40Multiplet / ddd ( J≈8.4,7.1,1.3 )
H-7 7.597.54Doublet ( J≈8.3 )
R-Group 3.98 (OCH 3​ )13.42 (COOH)Singlet (OCH 3​ ) / Broad Singlet (COOH)
Table 2: 13 C NMR Chemical Shift Mapping

Data represents the core framework. Substituents at C-5 or C-6 will induce ortho/meta/para shifting effects.

Carbon PositionTypeChemical Shift ( δ ppm) in DMSO-d 6​ [7]Diagnostic Significance
C=O Quaternary159.8Highly deshielded ester/acid carbonyl.
C-7a Quaternary154.8Oxygen-bound aromatic carbon; HMBC correlation to H-3.
C-2 Quaternary147.3Deshielded by adjacent oxygen and EWG.
C-3a Quaternary127.2Bridgehead carbon.
C-4, C-5, C-6, C-7 Aromatic CH123.8, 122.7, 111.8, 111.0Assigned via HSQC and COSY walking.
C-3 Olefinic CH113.4Highly diagnostic; direct HSQC mapping to H-3 ( δ ~7.5).

Conclusion

For the rigorous structural validation of benzofuran-2-carboxylates, 1D 1 H and 13 C NMR provide rapid confirmation of the core scaffold, with H-3 serving as the primary diagnostic anchor. However, when functionalizing the benzenoid ring (C-4 through C-7) for structure-activity relationship (SAR) studies, researchers must elevate their analytical strategy to include 2D HMBC and HSQC. Furthermore, careful consideration of the solvent—specifically the hydrogen-bonding dynamics of DMSO-d 6​ versus CDCl 3​ —is paramount for accurate data interpretation and cross-literature comparison.

References

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Der Pharma Chemica[Link][5]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS Clockss [Link][4]

  • NEW SYNTHESIS OF ABEXINOSTAT College of Chemistry and Chem [Link][2]

  • Catalysts: Synthesis of Benzofuran Derivatives Semantic Scholar [Link][3]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities Der Pharma Chemica[Link][7]

Sources

Validation

Mass spectrometry analysis of Ethyl 3-formylbenzofuran-2-carboxylate

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-formylbenzofuran-2-carboxylate Introduction: Characterizing a Key Heterocyclic Building Block Ethyl 3-formylbenzofuran-2-carboxylate is a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-formylbenzofuran-2-carboxylate

Introduction: Characterizing a Key Heterocyclic Building Block

Ethyl 3-formylbenzofuran-2-carboxylate is a versatile heterocyclic compound featuring a benzofuran core, an aldehyde, and an ethyl ester functional group. This structure is a valuable scaffold in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][2] Accurate and robust analytical methods are paramount for confirming its identity, assessing its purity, and studying its metabolic fate. Among the available analytical techniques, mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for researchers.

This guide provides a comparative analysis of different mass spectrometry approaches for the characterization of Ethyl 3-formylbenzofuran-2-carboxylate. We will delve into the rationale behind selecting specific ionization techniques and mass analyzers, predict and compare fragmentation patterns, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Physicochemical Properties: The Foundation of Method Development

Before any analysis, understanding the molecule's fundamental properties is critical. These characteristics dictate the optimal choice of solvents, chromatographic conditions, and ionization methods.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[3][4]
Molecular Weight 218.21 g/mol [3][4]
Structure
SMILES: CCOC(=O)c1oc2c(c1C=O)cccc2[3]
Key Functional Groups Ethyl Ester, Aromatic Aldehyde, Benzofuran Core

The presence of polar carbonyl groups and the overall aromatic nature of the molecule suggest it will be amenable to a variety of ionization techniques and chromatographic methods.

PART 1: A Comparative Look at Ionization Techniques

The first and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization method profoundly impacts the resulting mass spectrum, determining whether you observe the intact molecule or a rich pattern of fragment ions. The primary distinction lies between "hard" and "soft" ionization techniques.[5][6]

  • Hard Ionization (Electron Ionization - EI): This classic technique uses high-energy electrons (~70 eV) to ionize the molecule, imparting significant internal energy.[5] This energy causes extensive and reproducible fragmentation, providing a detailed "fingerprint" that is excellent for structural elucidation and library matching. However, this high energy often leads to the complete absence of the molecular ion peak (the peak representing the intact molecule), which can be a significant drawback.

  • Soft Ionization (e.g., ESI, APCI): These methods impart much less energy during ionization, making them ideal for preserving the molecular ion.[6] This is crucial for confirming the molecular weight of the target compound. Structural information is then obtained by subjecting the isolated molecular ion to a second stage of fragmentation (MS/MS or CID).

The workflow for selecting an appropriate analytical method is visualized below.

cluster_goal Analytical Goal cluster_method Method Selection cluster_analysis Analysis Type Goal Define Analytical Goal Hard Hard Ionization (EI) - Structural Elucidation - Library Matching Goal->Hard Need Fragmentation Fingerprint? Soft Soft Ionization (ESI/APCI) - Molecular Weight Confirmation - Impurity Profiling (LC-MS) Goal->Soft Need Molecular Ion? GCMS GC-MS Hard->GCMS LCMS LC-MS / MS Soft->LCMS G M [M]⁺• m/z 218 M_minus_1 [M-H]⁺ m/z 217 M->M_minus_1 - H• (from aldehyde) M_minus_29 [M-CHO]⁺ m/z 189 M->M_minus_29 - •CHO M_minus_45 [M-OC₂H₅]⁺ m/z 173 M->M_minus_45 - •OC₂H₅ (ester α-cleavage) m145 m/z 145 M_minus_45->m145 - CO m117 m/z 117 m145->m117 - CO G MH [M+H]⁺ m/z 219 m191 m/z 191 MH->m191 - CO (from aldehyde) m173 [M-C₂H₅OH+H]⁺ m/z 173 MH->m173 - C₂H₅OH (from ester) m145 m/z 145 m173->m145 - CO

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